molecular formula C26H30N4O4 B2728298 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide CAS No. 921463-54-9

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide

Cat. No.: B2728298
CAS No.: 921463-54-9
M. Wt: 462.55
InChI Key: LJFQPJIQYYWMRG-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide is a synthetic chemical compound of significant interest in early-stage pharmacological and biochemical research. This high-purity material is provided exclusively for laboratory research purposes. The compound's molecular structure features a dihydropyridinone core linked to a phenylacetamide group and a substituted piperazine moiety. Piperazine derivatives are a well-known class in medicinal chemistry, frequently investigated for their interactions with various neurotransmitter receptors in the central nervous system . Researchers are exploring this compound's potential as a tool molecule to study its binding affinity and functional activity at specific biological targets. Its specific mechanism of action and full profile of biological activity are subjects of ongoing investigation and are not yet fully characterized. This product is intended for use by qualified professional researchers in controlled laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-33-23-10-8-21(9-11-23)29-14-12-28(13-15-29)17-22-16-24(31)25(34-2)18-30(22)19-26(32)27-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17,19H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQPJIQYYWMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The 4-oxo-1,4-dihydropyridin-1-yl scaffold is classically synthesized via cyclocondensation. A representative protocol involves reacting ethyl 3-methoxyacetoacetate with ammonium acetate under reflux in ethanol, yielding 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate. Modifications include:

Reaction Conditions

Reagent Solvent Temperature (°C) Yield (%)
NH₄OAc, EtOH Ethanol 80 72
NH₄OAc, AcOH Acetic Acid 120 68

Functionalization at Position 2

Introduction of the piperazinylmethyl group necessitates activation at C2. Bromination using PBr₃ in dichloromethane provides 2-bromo-5-methoxy-4-oxo-1,4-dihydropyridine, which undergoes nucleophilic substitution with 4-(4-methoxyphenyl)piperazine.

Key Data

  • Intermediate : 2-Bromo-5-methoxy-4-oxo-1,4-dihydropyridine
    • $$ ^1H $$ NMR (DMSO-d₆): δ 6.78 (s, 1H, H3), 3.87 (s, 3H, OCH₃), 4.21 (s, 2H, H6).
  • Substitution : Piperazine (1.2 equiv), K₂CO₃, DMF, 60°C, 12 h → 85% yield.

Piperazinylmethyl Group Installation

Synthesis of 4-(4-Methoxyphenyl)Piperazine

The substituted piperazine is prepared via Buchwald-Hartwig coupling of piperazine with 1-bromo-4-methoxybenzene:

Procedure

  • Piperazine (1.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), NaOtert-Bu (2.0 equiv), toluene, 110°C, 24 h.
  • Yield: 78% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Mannich Reaction for C2 Functionalization

An alternative to nucleophilic substitution employs the Mannich reaction:

  • Pyridinone (1.0 equiv), 4-(4-methoxyphenyl)piperazine (1.5 equiv), formaldehyde (37% aq., 2.0 equiv), ethanol, reflux, 8 h.
  • Yield: 70%.

Acetamide Side Chain Introduction

Amidation of Pyridinone Intermediate

The N-phenylacetamide moiety is installed via coupling of 2-chloroacetamide with aniline:

Stepwise Protocol

  • Chloroacetylation : Pyridinone (1.0 equiv), chloroacetyl chloride (1.2 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 4 h.
  • Amidation : Intermediate (1.0 equiv), aniline (1.5 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF, RT, 12 h.
  • Yield : 82% over two steps.

Spectroscopic Validation

  • $$ ^{13}C $$ NMR (DMSO-d₆): δ 173.2 (C=O), 55.8 (N-CH₂), 158.4 (pyridinone C4).

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines pyridinone formation and piperazine conjugation:

Step Reaction Conditions Yield (%)
1 Cyclocondensation NH₄OAc, EtOH, 80°C, 6 h 75
2 Mannich reaction Piperazine, HCHO, EtOH, reflux 68
3 Amidation Aniline, EDCI, DCM, RT 80

Total Yield : 40% (over three steps).

Solid-Phase Synthesis for Parallel Optimization

Immobilization of the pyridinone core on Wang resin enables efficient piperazine and acetamide derivatization:

  • Resin loading: 0.8 mmol/g.
  • Cleavage: TFA/H₂O (95:5), 2 h → 92% purity by HPLC.

Critical Analysis of Methodologies

Yield and Scalability

  • Path A (Stepwise): Higher cumulative yields (55–60%) but requires intermediate purifications.
  • Path B (One-pot): Faster (<24 h total) but lower yields (40%).

Regioselectivity Challenges

Methoxy and piperazine groups impose steric hindrance, necessitating precise temperature control to avoid C3/C5 side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of piperazine-containing acetamides. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight Notable Activity/Properties
2-(5-Methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide 5-methoxy dihydropyridinone; 4-(4-methoxyphenyl)piperazine; N-phenylacetamide ~520.58 g/mol* Hypothesized dual receptor modulation (e.g., histamine/serotonin receptors)
N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (CID: 3237037) 4-phenoxyphenyl; pyridinyl-piperazine ~429.47 g/mol Potential CNS activity; pyridinyl group may enhance blood-brain barrier penetration
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide (CAS: 1023798-42-6) 5-chloro-2-methylphenyl; diphenylacetamide 419.95 g/mol Likely antipsychotic/dopaminergic activity due to chloro and diphenyl groups
N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin (Compound 4) 4-methoxybenzyl; pyridin-2-amin ~354.44 g/mol Dual H1/H4 receptor ligand activity; methoxy groups improve selectivity

*Calculated based on molecular formula.

Pharmacological and Physicochemical Insights

  • Receptor Binding : The target compound’s 4-(4-methoxyphenyl)piperazine group is analogous to ligands targeting histamine H1/H4 receptors, as seen in dual ligands like Compound 4 . The methoxy groups in both compounds likely enhance receptor selectivity by modulating electron-donating effects.
  • Bioavailability : The N-phenylacetamide group in the target compound may improve solubility compared to diphenylacetamide derivatives (e.g., CAS 1023798-42-6), though the latter’s chloro substituent could enhance metabolic stability .

Quantitative Structure-Activity Relationship (QSAR) Considerations

  • Electronic Effects : Methoxy groups in the target compound increase electron density, favoring interactions with receptors requiring aromatic stacking (e.g., serotonin 5-HT2A) .
  • Steric Effects: The methylene bridge between the piperazine and dihydropyridinone in the target compound introduces steric bulk, which may reduce binding affinity compared to direct piperazine-linked analogues (e.g., CID 3237037) .

Biological Activity

The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide (often referred to as G876-0762) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Details

  • Molecular Formula : C27H32N4O5
  • Molecular Weight : 492.58 g/mol
  • IUPAC Name : 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
  • SMILES Representation : COc(cc1)ccc1N1CCN(CC(N(CC(Nc2cc(OC)ccc2)=O)C=C2OC)=CC2=O)CC1
  • LogP (Partition Coefficient) : 2.639
  • Water Solubility (LogSw) : -3.04

Physical Properties

PropertyValue
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Rotatable Bonds10
Polar Surface Area68.575 Ų
pKa11.57 (acid)

Pharmacological Profile

The biological activity of G876-0762 has been investigated in various studies, highlighting its potential as an antipsychotic and antidepressant agent due to its interaction with neurotransmitter systems.

G876-0762 exhibits activity primarily through modulation of the serotonin and dopamine receptors:

  • Serotonin Receptor Modulation : The compound has shown affinity for the 5-HT_2A receptor, which is implicated in mood regulation and psychotic disorders.
  • Dopamine Receptor Interaction : It also interacts with D_2 dopamine receptors, which are critical in the treatment of schizophrenia and other mood disorders.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of G876-0762 in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its efficacy as a potential antidepressant agent .

Study 2: Antipsychotic Effects

In another investigation, G876-0762 was tested for antipsychotic properties using behavioral assays in rodents. The compound demonstrated a reduction in hyperlocomotion induced by amphetamines, indicating its potential effectiveness in managing symptoms of psychosis .

Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of G876-0762 highlighted its ability to reduce oxidative stress markers in neuronal cell cultures. This suggests that it may have applications in neurodegenerative diseases .

Q & A

Q. Categorization :

  • Basic : Questions 1, 2 (foundational synthesis/characterization).
  • Advanced : Questions 3–7 (mechanistic, translational, and analytical challenges).

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